molecular formula C6H7NO3 B12557177 2-Amino-6-oxohexa-2,4-dienoic acid CAS No. 150994-59-5

2-Amino-6-oxohexa-2,4-dienoic acid

Cat. No.: B12557177
CAS No.: 150994-59-5
M. Wt: 141.12 g/mol
InChI Key: QCGTZPZKJPTAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is an intermediate in the microbial degradation of aromatic compounds, particularly in the metabolic pathways of certain bacteria . This compound plays a crucial role in the breakdown of complex organic molecules, making it significant in environmental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-oxohexa-2,4-dienoic acid typically involves the microbial degradation of aromatic compounds. One common method is through the action of specific enzymes, such as dioxygenases, which catalyze the cleavage of aromatic rings . For instance, the enzyme 2-hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid hydrolase from Pseudomonas LD2 can convert aromatic compounds into this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors where they metabolize aromatic substrates to produce the desired compound . The process parameters, such as temperature, pH, and substrate concentration, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as halogenated or hydroxylated compounds .

Scientific Research Applications

2-Amino-6-oxohexa-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-oxohexa-2,4-dienoic acid involves its participation in the microbial degradation of aromatic compounds. The compound is formed through the action of dioxygenases, which cleave the aromatic ring and introduce oxygen atoms . This process is crucial for the breakdown of complex organic molecules into simpler, more manageable forms. The molecular targets and pathways involved include various enzymes and metabolic intermediates that facilitate the degradation process .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
  • 2-Aminomuconate semialdehyde
  • 2-Hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid

Uniqueness

2-Amino-6-oxohexa-2,4-dienoic acid is unique due to its specific role in microbial degradation pathways. Unlike other similar compounds, it serves as a key intermediate in the breakdown of aromatic compounds, making it essential for environmental and industrial applications .

Properties

CAS No.

150994-59-5

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-amino-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)

InChI Key

QCGTZPZKJPTAEP-UHFFFAOYSA-N

Canonical SMILES

C(=CC=O)C=C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.